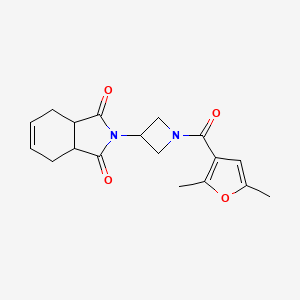

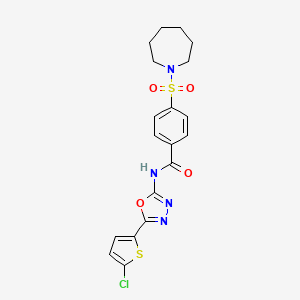

![molecular formula C16H16N2O B2922449 (2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2319806-33-0](/img/structure/B2922449.png)

(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPP6 and is a member of the pyrrolopyridine family of compounds.

Aplicaciones Científicas De Investigación

Chemical Structure and Reactivity

Research on compounds featuring pyrrolopyridinyl motifs, similar to "(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone," often focuses on their synthesis, crystal structure, and potential reactivity. For instance, studies have detailed the synthesis and characterization of novel pyrrole derivatives, demonstrating methodologies that could be applicable to the synthesis and study of "this compound" (Ambethkar, Bhuvanesh, & Padmini, 2016).

Photoreactivity and Electro-Optic Materials

Compounds with pyrrolopyridine components have been investigated for their photoreactivity and potential applications in electro-optic materials. For example, studies on pyrrole-based donor-acceptor chromophores for electro-optic materials could provide a framework for researching the electro-optic properties of similar compounds (Facchetti et al., 2003).

Catalysis and Organic Synthesis

Investigations into the synthesis of zinc complexes with multidentate nitrogen ligands have shown new catalysts for aldol reactions, suggesting a potential area of application for similar compounds in catalysis and organic synthesis (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Antimicrobial and Anticancer Activity

Research on pyrazole derivatives and their potential antimicrobial and anticancer activities provides insight into how structurally related compounds, including those with pyrrolopyridinyl groups, might be explored for biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mecanismo De Acción

Target of Action

albicans .

Mode of Action

It is known that many pyridine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function .

Biochemical Pathways

It is known that many pyridine derivatives can interfere with various biochemical pathways, leading to the inhibition of microbial growth .

Pharmacokinetics

A study on a similar compound, 2-(2,4-dimethoxyphenyl)-imidazo-[4,5-b]-pyridine hydrochloride, showed that it has a short half-life and is quickly eliminated from the body .

Result of Action

Similar pyridine derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbial strains .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many drugs .

Propiedades

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-11-5-6-14(12(2)8-11)16(19)18-9-13-4-3-7-17-15(13)10-18/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKFOLDHLASEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2922366.png)

![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)

![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)

![4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2922379.png)

![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)